4-Bromo-3,5-dimethylbenzoyl chloride
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Overview
Description
4-Bromo-3,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H8BrClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and two methyl groups at the 4th and 3rd, 5th positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3,5-dimethylbenzoyl chloride can be synthesized through a multi-step process involving the bromination of 3,5-dimethylbenzoyl chloride. The typical synthetic route includes:
Chlorination: The conversion of the resulting compound to this compound using thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzoyl chloride group.
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and catalysts like iron (Fe) or aluminum chloride (AlCl3) are commonly used.
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as pyridine or triethylamine are used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzoyl chlorides with various electrophiles.
Nucleophilic Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3,5-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethylbenzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of complex organic molecules, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzoyl chloride: Lacks the bromine atom at the 4th position.
4-Bromo-3,5-dimethoxybenzoyl chloride: Contains methoxy groups instead of methyl groups at the 3rd and 5th positions.
Uniqueness
4-Bromo-3,5-dimethylbenzoyl chloride is unique due to the presence of both bromine and methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C9H8BrClO |
---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
4-bromo-3,5-dimethylbenzoyl chloride |
InChI |
InChI=1S/C9H8BrClO/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3 |
InChI Key |
BDQBSVAYRQFGCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C(=O)Cl |
Origin of Product |
United States |
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